2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxy group, and a dihydropyridazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the dihydropyridazinone moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(propan-2-yloxy)phenyl derivatives: These compounds share the methoxy and propan-2-yloxy functional groups but differ in their core structures.
1,2,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents and functional groups.
Dihydropyridazinone derivatives: Molecules with the dihydropyridazinone core but varying side chains and functional groups
Uniqueness
The uniqueness of 2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16(2)31-20-11-9-18(15-21(20)30-3)24-25-22(32-27-24)13-14-28-23(29)12-10-19(26-28)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJAOXHNCNERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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